N-(biphenyl-4-yl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
“N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the biphenyl and pyrazole moieties. Common reagents used in these reactions include nitrating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
“N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The isoxazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce any potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting specific enzymes or cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(BIPHENYL-4-YL)-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYLISOXAZOLE-3-CARBOXAMIDE” include other isoxazole derivatives, such as:
- Isoxazole-3-carboxamides
- Biphenyl-substituted isoxazoles
- Pyrazole-containing isoxazoles
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21N5O4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-N-(4-phenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-14-22(28(30)31)15(2)27(25-14)13-20-16(3)32-26-21(20)23(29)24-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,29) |
InChI Key |
UFQXRXZIEWTNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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